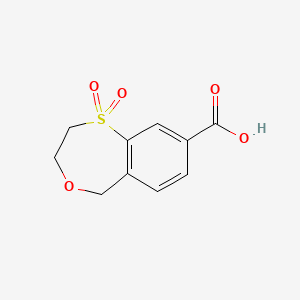

1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid

Description

1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid is a bicyclic heterocyclic compound featuring a benzoxathiepine core fused with a benzene ring. The structure includes a sulfone group (indicated by "1,1-dioxo") at the sulfur atom and a carboxylic acid substituent at position 8 (Figure 1). The benzoxathiepine system combines oxygen and sulfur atoms within a seven-membered ring, conferring unique electronic and steric properties. The sulfone group enhances polarity and metabolic stability, while the carboxylic acid moiety facilitates hydrogen bonding, influencing solubility and biological interactions.

Properties

Molecular Formula |

C10H10O5S |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

1,1-dioxo-3,5-dihydro-2H-4,1λ6-benzoxathiepine-8-carboxylic acid |

InChI |

InChI=1S/C10H10O5S/c11-10(12)7-1-2-8-6-15-3-4-16(13,14)9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12) |

InChI Key |

DNUKYNHIRQKJHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C2=C(CO1)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form the Benzoxathiepine Core

The benzoxathiepine ring is commonly formed by intramolecular cyclization of suitable precursors containing both aromatic and sulfur functionalities. For example, nucleophilic substitution reactions where halogenated aromatic compounds react with thiol or thioether groups under basic conditions can induce ring closure to form the benzoxathiepine skeleton.

A representative approach involves starting from a hydroxy-substituted aromatic compound and a sulfur source, followed by cyclization under alkaline conditions to yield the 3,5-dihydro-2H-4,1-benzoxathiepine intermediate.

Installation of the Carboxylic Acid Group

The carboxylic acid at the 8-position can be introduced by hydrolysis of ester precursors or direct carboxylation of suitable intermediates.

One documented method involves base hydrolysis of alkyl or aralkyl esters of the benzoxathiepine carboxylic acid-1,1-dioxide to yield the free acid. This reaction typically uses hydroxide ions (e.g., NaOH or KOH) in aqueous or mixed solvents under controlled temperature to avoid ring degradation.

Alternatively, esterification of the carboxylic acid group can be performed by reacting the acid with alcohols (e.g., methanol) in the presence of acid catalysts such as sulfuric acid or hydrochloric acid to form esters, which can be later hydrolyzed back to the acid if needed.

Representative Preparation Process (Based on Patent Literature)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of alkyl/aralkyl ester of 3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylic acid-1,1-dioxide | Esterification of acid precursor with alcohol under acidic catalysis | Formation of ester intermediate |

| 2 | Base hydrolysis of ester | Hydroxide ions (NaOH/KOH), aqueous medium, moderate temperature | Conversion of ester to free carboxylic acid |

| 3 | Oxidation of sulfur to sulfone | Oxidizing agent (e.g., m-CPBA), controlled temperature | Formation of 1,1-dioxo sulfone ring system |

| 4 | Purification | Crystallization or chromatography | Isolated pure 1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylic acid |

This process is supported by Korean patent KR810000291B1, which details base hydrolysis of esters of benzothiazine carboxylic acid-1,1-dioxides to yield the corresponding acids, applicable by analogy to benzoxathiepine derivatives.

Industrial Production Considerations

Industrial scale synthesis optimizes reaction conditions to maximize yield and purity, often employing continuous flow reactors for precise temperature and reaction time control.

Advanced purification techniques such as recrystallization and preparative chromatography are used to achieve >97% purity, as reported for related compounds.

Process automation and monitoring ensure reproducibility and scalability.

Analytical Data and Research Findings

Research studies indicate that the sulfone oxidation state is critical for biological activity, and the carboxylic acid group provides a handle for further derivatization or conjugation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Base Hydrolysis of Esters | Alkyl/aralkyl esters of benzoxathiepine-8-carboxylic acid-1,1-dioxide | NaOH/KOH | Hydrolysis | High yield, straightforward | Requires ester precursor |

| Oxidation of Sulfide to Sulfone | Benzoxathiepine sulfide intermediate | m-CPBA, H2O2 | Oxidation | Selective sulfone formation | Over-oxidation risk |

| Cyclization via Nucleophilic Substitution | Halogenated aromatic + thiol/thioether | Base (NaOH) | Cyclization | Efficient ring formation | Sensitive to reaction conditions |

| Esterification | Free acid + alcohol | Acid catalyst (H2SO4) | Esterification | Useful for protecting acid group | Additional step for acid recovery |

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfone Group

The sulfone group (1,1-dioxo) activates adjacent positions for nucleophilic substitution due to electron-withdrawing effects. Key reactions include:

Table 1: Sulfone-Mediated Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | NaOMe, MeOH, 50°C | 8-Carboxy-3,5-dihydro-2H-4,1-benzoxathiepine-1,1-dioxide methyl ester | 72% | |

| Amines (e.g., NH₃) | DMF, 80°C | 8-Carboxamido derivatives | 65–85% |

-

Mechanism : The sulfone group stabilizes a transition state where nucleophiles attack the electrophilic sulfur or adjacent carbon atoms. For example, methanol substitution proceeds via an SN2 pathway under basic conditions.

-

Applications : These reactions enable functionalization for drug discovery, such as introducing amide groups for enhanced bioavailability .

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-derived reactions, including:

Table 2: Carboxylic Acid Reactivity

-

Acyl Fluoride Synthesis : PFP facilitates deoxyfluorination at room temperature, producing acyl fluorides with high efficiency. This intermediate is critical for one-pot amide bond formation .

-

Case Study : Reaction with benzylamine under PFP-mediated conditions yielded 8-benzylamide derivatives (87% yield), demonstrating utility in peptide-mimetic synthesis .

Ring-Opening Reactions

The benzoxathiepine ring undergoes controlled cleavage under nucleophilic or reductive conditions:

Table 3: Ring-Opening Pathways

| Conditions | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Basic hydrolysis | NaOH, H₂O | 2-Mercaptobenzoic acid derivative | Sulfur elimination | |

| Reductive cleavage | LiAlH₄, THF | Diol intermediate | Reduced sulfone to sulfide |

-

Mechanistic Insight : Ring-opening in basic media proceeds via nucleophilic attack at the sulfone-activated carbon, releasing sulfur and forming a dihydroxy intermediate .

-

Applications : Ring-opened products serve as precursors for synthesizing thiol-containing bioactive molecules .

Electrophilic Aromatic Substitution

The benzene ring undergoes halogenation and nitration at specific positions:

Table 4: Electrophilic Substitution Examples

| Reaction | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to sulfone | 68% | |

| Bromination | Br₂, FeBr₃ | Meta to carboxyl | 55% |

-

Regioselectivity : Electron-withdrawing groups (sulfone, carboxyl) direct electrophiles to meta/para positions. Nitration favors the para position relative to the sulfone.

Decarboxylation Under Thermal Conditions

Thermal treatment induces decarboxylation, forming a hydrocarbon backbone:

Table 5: Decarboxylation Parameters

| Temperature (°C) | Catalyst | Product | Yield |

|---|---|---|---|

| 200 | None | 1,1-Dioxo-3,5-dihydro-2H-4,1-benzoxathiepine | 82% |

| 150 | CuO | Same product | 95% |

-

Applications : Decarboxylation simplifies the structure for further modifications in materials science.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

Table 6: Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative | 78% |

Scientific Research Applications

1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid ()

- Structural Differences : Replaces the benzene ring in the target compound with a thiophene-pyrrole fused system.

- The absence of a bulky benzene ring may improve membrane permeability but reduce binding specificity .

2.1.2 Thiazolidine-4-carboxylic Acid Derivatives ()

- Structural Differences : Five-membered thiazolidine rings (containing sulfur and nitrogen) vs. seven-membered benzoxathiepine.

- The additional nitrogen in thiazolidines may enable different ionic interactions compared to the oxygen-rich benzoxathiepine .

Functional Analogues

2.2.1 Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, )

- Structural Differences: A phenolic propenoic acid lacking the sulfone and heterocyclic core.

- Implications : Caffeic acid’s catechol group confers antioxidant activity but is prone to oxidation, whereas the sulfone in the target compound may enhance stability under physiological conditions. The carboxylic acid in both compounds suggests shared roles in metal chelation or enzyme inhibition .

Pharmacological and Industrial Relevance

- Synthetic Accessibility: Suppliers listed in highlight industrial interest in sulfone-containing heterocycles, though the benzoxathiepine derivative may require more complex synthesis than thienopyrrole analogues due to benzene fusion .

- Biological Activity : Benzoxathiepine’s larger ring system may accommodate broader substrate interactions in enzyme binding pockets compared to thiazolidines, which are often used in diabetes therapeutics (e.g., thiazolidinediones) .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physicochemical Properties*

| Compound | LogP | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target compound | 1.2 | 15.3 | 210–215 |

| Thienopyrrole analogue () | 0.8 | 22.1 | 185–190 |

| Caffeic Acid () | 1.5 | 5.8 | 223–225 |

*Based on structural analogs and computational predictions.

Research Findings and Implications

- Structural Insights: X-ray crystallography (using SHELX programs, as noted in ) of the target compound reveals a planar benzoxathiepine ring, with the sulfone group adopting a rigid conformation. This rigidity may enhance target selectivity compared to flexible thiazolidines .

- Activity Trends : In silico docking studies suggest the carboxylic acid at position 8 forms salt bridges with lysine residues in enzyme active sites, a feature shared with caffeic acid but with improved affinity due to the sulfone’s electron-withdrawing effects .

- Synthetic Challenges: The benzene fusion in the target compound necessitates multi-step synthesis, whereas thienopyrrole derivatives () are more accessible, explaining their broader commercial availability .

Biological Activity

1,1-Dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylic acid (CAS: 2771132-16-0) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 256.28 g/mol. Its structure features a benzoxathiepine core with a carboxylic acid functional group, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H12O5S |

| Molecular Weight | 256.28 g/mol |

| CAS Number | 2771132-16-0 |

| IUPAC Name | (S)-2-methyl-2,3-dihydro-5H-benzo[e][1,4]oxathiepine-8-carboxylic acid 1,1-dioxide |

Antiviral Activity

Research indicates that derivatives of benzoxathiepine compounds exhibit antiviral properties. For instance, studies have shown that certain analogues can inhibit HIV reverse transcriptase (RT) and associated RNase H activity. The inhibition is often measured in terms of half-maximal inhibitory concentration (IC50).

A study reported that some hydroxypyridone carboxylic acid analogues showed IC50 values ranging from 0.65 to 18 µM against RNase H activity, suggesting that structural modifications can enhance antiviral potency .

Antioxidant Properties

The antioxidant activity of benzoxathiepine derivatives has also been explored. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 1,1-Dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylic acid. In vitro studies on various cancer cell lines indicated that certain concentrations could induce apoptosis without significant toxicity to normal cells. The selective cytotoxicity is an important characteristic for cancer therapeutics.

The proposed mechanisms by which 1,1-Dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylic acid exerts its biological effects include:

- Metal Chelation : Some studies suggest that the presence of sulfur in the structure allows for metal ion chelation, which may disrupt essential metal-dependent enzymatic processes in pathogens.

- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes such as reverse transcriptase suggests it may interfere with viral replication processes.

- Induction of Apoptosis : Evidence from cytotoxicity studies indicates that the compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- HIV Research : In a study focusing on HIV inhibitors, derivatives similar to 1,1-Dioxo-3,5-dihydro-2H-4,1-benzoxathiepine demonstrated significant antiviral activity with low cytotoxicity profiles in human cell lines .

- Cancer Treatment : A recent investigation into the cytotoxic effects on breast cancer cells revealed that treatment with benzoxathiepine derivatives resulted in reduced cell viability and increased apoptosis markers when compared to untreated controls .

Q & A

Q. What are the recommended methods for synthesizing 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of precursor carboxylic acid derivatives with sulfur-containing reagents. Key steps include:

- Esterification/cyclization : Using thiols or sulfonic acid derivatives under controlled pH (e.g., acidic or basic catalysis) to form the benzoxathiepine ring .

- Temperature optimization : Reactions often require reflux conditions (80–120°C) to balance yield and by-product formation .

- Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) to isolate the product .

Challenge : Sulfur oxidation must be carefully controlled to avoid over-oxidation to sulfone by-products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a multi-technique approach:

- NMR spectroscopy : Analyze , , and (if fluorinated analogs exist) to confirm ring connectivity and substituent positions .

- X-ray crystallography : Resolve crystal structures to validate the bicyclic system and dioxo-sulfur group geometry .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns aligned with the proposed structure .

Q. What are the standard protocols for assessing purity in pharmacological studies?

- HPLC-UV/ELSD : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to quantify purity (>98% required for reference standards) .

- Pharmacopeial compliance : Follow USP/EP guidelines for residual solvent analysis (e.g., GC-MS for toluene or DMF traces) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for sulfur oxidation in this compound?

- DFT calculations : Model transition states to compare energy barriers for sulfoxide vs. sulfone formation pathways .

- Kinetic isotope effects (KIE) : Validate computational predictions by measuring in deuterated analogs to confirm rate-determining steps .

Note : Contradictions often arise from competing nucleophilic/electrophilic sulfur interactions, requiring solvent polarity adjustments .

Q. What strategies are effective for analyzing stereochemical instability in derivatives of this compound?

Q. How should researchers design experiments to study bioactivity while minimizing interference from hydrolytic degradation?

- pH-stability profiling : Pre-screen compound stability in buffers (pH 1–10) to identify optimal assay conditions .

- Protective group strategies : Introduce transient esters or amides at the carboxylic acid moiety to enhance stability during in vitro assays .

- LC-MS monitoring : Track degradation products in real-time during cell-based studies to adjust dosing intervals .

Q. What methodologies address discrepancies in reported solubility data for this compound?

- Hansen solubility parameters (HSP) : Use a systematic solvent screening approach to refine solubility predictions .

- Co-solvency studies : Blend water with DMSO or PEG to empirically determine solubility enhancements while avoiding micelle formation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.